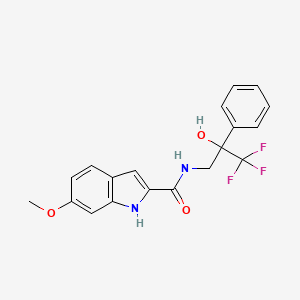
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide, also known as Ro 25-6981, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Selective Coupling Reactions
The compound's utility in catalysis, particularly in selective coupling reactions, has been demonstrated through research on Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process, highlighted for its efficiency and mild reaction conditions, enables diverse product formation through selective C-C and C-C/C-N bond formation. Kinetic isotope effect studies reveal mechanisms of C-H activation and electrophilic addition, suggesting the compound's role in facilitating these reactions (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).
Neuroprotective Activity
In the context of neurodegenerative diseases, derivatives of the compound have shown promising results. Specifically, 5-aroylindolyl-substituted hydroxamic acids, related to the chemical structure , have been developed to selectively inhibit histone deacetylase 6 (HDAC6). These inhibitors not only reduce the level of phosphorylation of tau proteins but also their aggregation, offering neuroprotective activity and potential treatments for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).
Diuretic Properties and Polymorphism
Research into polymorphic modifications of related compounds, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has uncovered strong diuretic properties. This compound can serve as a new remedy for hypertension, with studies revealing two polymorphic forms that differ in crystal packing and structural organization, suggesting implications for pharmaceutical development (S. Shishkina et al., 2018).
Corrosion Inhibition
In the field of materials science, spiropyrimidinethiones, sharing structural similarities with the compound , have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These studies contribute to understanding how methoxy and trifluoro functional groups can affect the efficacy of corrosion inhibitors, providing insights into the design of more effective corrosion protection systems (M. Yadav et al., 2015).
Antioxidant and Cytotoxicity Properties
Research into the Maillard reaction products of 5-methoxytryptamine has yielded various 6-methoxytetrahydro-β-carboline derivatives, demonstrating moderate antioxidant properties and mild cytotoxicity. These findings open up avenues for developing novel antioxidants with potential health benefits, showcasing the compound's role in synthesizing biologically active derivatives (T. B. Goh et al., 2015).
properties
IUPAC Name |
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-14-8-7-12-9-16(24-15(12)10-14)17(25)23-11-18(26,19(20,21)22)13-5-3-2-4-6-13/h2-10,24,26H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGMZYOCOYUYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)
![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
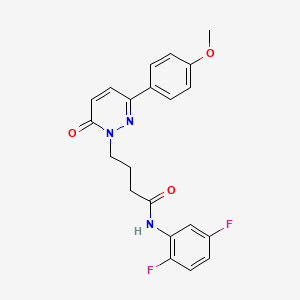
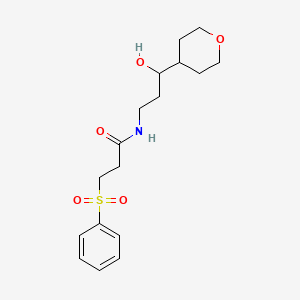
![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)
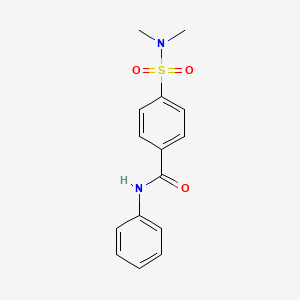
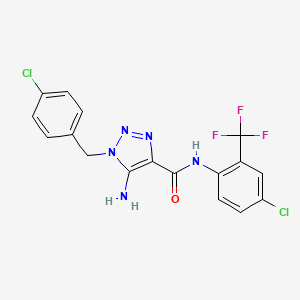
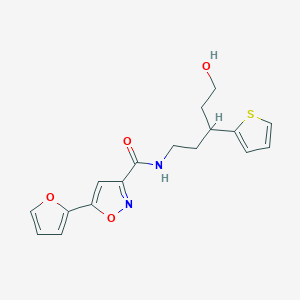
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
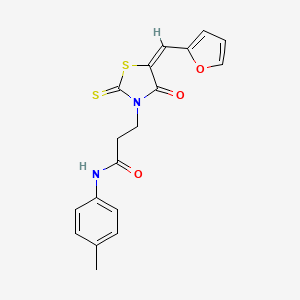
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)